

Natural Product Inhibitors of ATP-Citrate Lyase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-citrate lyase (ACL) is a crucial enzyme in cellular metabolism, acting as a key link between carbohydrate and lipid biosynthesis. Situated in the cytoplasm, ACL catalyzes the conversion of citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate.[1][2] This reaction provides the fundamental two-carbon acetyl-CoA units required for the de novo synthesis of fatty acids and cholesterol.[1][3] Given its pivotal role, ACL has emerged as a significant therapeutic target for metabolic disorders, including dyslipidemia and obesity, as well as in oncology, due to the increased lipogenic phenotype of many cancer cells. Natural products, with their vast structural diversity, represent a promising source for the discovery of novel ACL inhibitors. This technical guide provides an in-depth overview of natural product inhibitors of ACL, including their quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the relevant metabolic pathways and experimental workflows.

ATP-Citrate Lyase in Cellular Metabolism

ACL is a homotetrameric enzyme that plays a central role in lipogenesis and cholesterogenesis.[4] Under conditions of energy surplus, citrate produced in the mitochondrial tricarboxylic acid (TCA) cycle is transported to the cytosol. ACL then catalyzes the ATP-dependent cleavage of this citrate into acetyl-CoA and oxaloacetate. The resulting acetyl-CoA serves as the primary substrate for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in



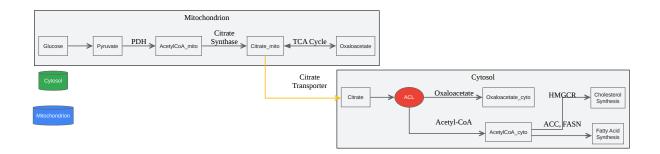
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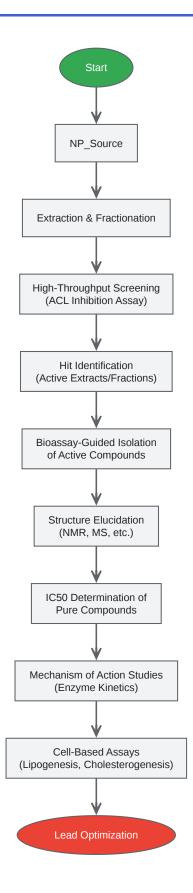
fatty acid synthesis, and for HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The oxaloacetate produced can be converted to malate and subsequently pyruvate, a process that also generates NADPH, a reducing equivalent required for fatty acid synthesis.

Below is a diagram illustrating the central role of ATP-Citrate Lyase in cellular metabolism.









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- To cite this document: BenchChem. [Natural Product Inhibitors of ATP-Citrate Lyase: A
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